molecular formula C24H29N3O3S2 B12198216 N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12198216
M. Wt: 471.6 g/mol
InChI Key: KFMUMDISIVBTEU-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine sulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Aniline Moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aniline moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]benzamide
  • N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]pyridine

Uniqueness

N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

4-(3-morpholin-4-ylsulfonylphenyl)-3-pentyl-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O3S2/c1-2-3-7-13-27-23(19-31-24(27)25-21-10-5-4-6-11-21)20-9-8-12-22(18-20)32(28,29)26-14-16-30-17-15-26/h4-6,8-12,18-19H,2-3,7,13-17H2,1H3

InChI Key

KFMUMDISIVBTEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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